
4-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2,3-thiadiazole-5-carboxamide is an organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound belongs to a class of molecules known for their structural complexity and potential biological activity. Its structure comprises multiple functional groups, including sulfonyl, methyl, and carboxamide, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions The synthesis of 4-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2,3-thiadiazole-5-carboxamide typically involves a multi-step process:
Formation of the tetrahydroisoquinoline core.
Introduction of the propylsulfonyl group through sulfonylation.
Attachment of the 1,2,3-thiadiazole ring via cyclization.
Final functionalization with a methyl group and carboxamide formation.
Industrial Production Methods On an industrial scale, the production of this compound can involve:
Optimization of reaction conditions to maximize yield and purity.
Use of advanced techniques such as flow chemistry for efficient synthesis.
Implementation of purification methods like recrystallization and chromatography.
化学反应分析
Types of Reactions The compound undergoes several types of reactions:
Oxidation: Conversion of the tetrahydroisoquinoline moiety to its corresponding aromatic form.
Reduction: Reduction of the sulfonyl group to a sulfoxide or sulfide.
Substitution: Halogenation, nitration, and sulfonation at various positions of the molecule.
Common Reagents and Conditions Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Major Products The major products of these reactions are typically derivatives of the parent compound with modified functional groups, such as oxidized, reduced, or substituted analogs.
科学研究应用
Chemistry: In chemistry, the compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: In biological research, it may act as a ligand for receptor studies or as a probe for understanding biochemical pathways.
Industry: In industrial applications, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用机制
Mechanism The compound exerts its effects through interaction with specific molecular targets. For example, it may bind to receptors or enzymes, altering their activity.
Molecular Targets and Pathways Potential molecular targets include neurotransmitter receptors, enzyme active sites, and ion channels. The exact pathways involved depend on the specific biological context, such as neurological or metabolic pathways.
相似化合物的比较
Comparison Compared to similar compounds, 4-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of functional groups and structural features.
Similar Compounds Similar compounds include:
Tetrahydroisoquinolines with different substituents.
1,2,3-thiadiazole derivatives with varied functional groups.
Sulfonylated amides with different core structures.
属性
IUPAC Name |
4-methyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-3-8-25(22,23)20-7-6-12-4-5-14(9-13(12)10-20)17-16(21)15-11(2)18-19-24-15/h4-5,9H,3,6-8,10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCFUGTZQNNFPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(N=NS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
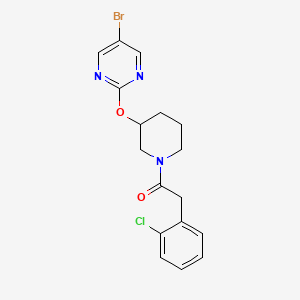
![Methyl (E)-4-[(3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2986664.png)
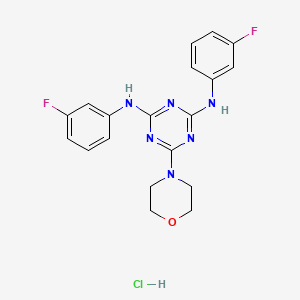
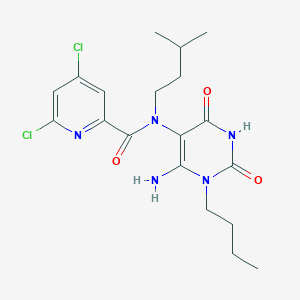
![N-(2-Methoxy-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2986667.png)
![2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclohexylacetamide](/img/structure/B2986671.png)
![3-[(4-tert-butylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2986672.png)

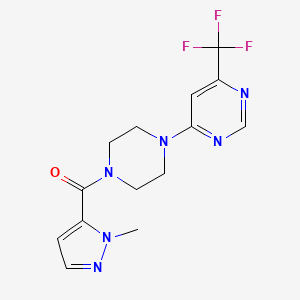
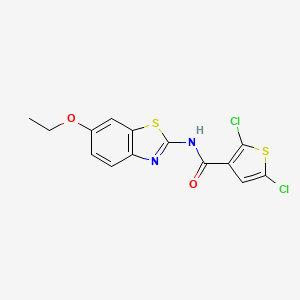
![2-(2,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2986676.png)

![(Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B2986681.png)
![1-Methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2986685.png)
